(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring attached to a naphthalene moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with optimized reaction parameters can enhance the efficiency of the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of cyclopropane rings with biological macromolecules .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases due to their unique structural features .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The naphthalene moiety may participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Similar in having a cyclopropane ring but differs in the attached groups.
(1R,2R)-Cyclopropane-1,2-dicarboxylic acid: Similar cyclopropane structure but lacks the naphthalene moiety.
Uniqueness
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid is unique due to the combination of a cyclopropane ring and a naphthalene moiety, which imparts distinct chemical and biological properties. The presence of both rigid and aromatic structures in the same molecule allows for diverse applications and interactions .
Properties
IUPAC Name |
(1R,2R)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCJQVAXDLWGR-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418228-06-4 |
Source
|
Record name | rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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